H-Lys(Boc)-OBzl HCl, also known as Benzyl N6-((benzyloxy)carbonyl)-D-lysinate hydrochloride, is a hydrochloride salt of a protected lysine derivative. The compound features a tert-butyloxycarbonyl (Boc) protective group at the amino side chain of lysine and a benzyloxycarbonyl (OBzl) moiety, which enhances its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 406.90 g/mol . This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
The biological activity of H-Lys(Boc)-OBzl HCl is closely related to its role as a building block in peptide synthesis. Compounds containing lysine are known to have various biological functions, including roles in protein structure and function, enzyme activity, and cellular signaling. Lysine residues are often involved in post-translational modifications such as acetylation and methylation, which can affect protein stability and interactions . Additionally, derivatives of lysine have shown potential therapeutic applications, such as in antiviral therapies .
The synthesis of H-Lys(Boc)-OBzl HCl typically involves several steps:
These steps can be optimized depending on the desired yield and purity of the final product.
H-Lys(Boc)-OBzl HCl has several applications:
Interaction studies involving H-Lys(Boc)-OBzl HCl focus on its reactivity with other chemical entities during peptide synthesis. The compound's ability to form stable peptide bonds makes it a valuable tool for studying protein interactions and modifications. Additionally, research into its interactions with biological systems can provide insights into its pharmacological properties and mechanisms of action .
H-Lys(Boc)-OBzl HCl shares structural similarities with other lysine derivatives, particularly those featuring protective groups. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
H-Lys(Boc)-OH | Contains a Boc protecting group | Used primarily for peptide synthesis |
H-Lys(2-Adoc)-OH | Contains a different protecting group (2-Adoc) | Exhibits unique reactivity patterns |
H-Lys(Boc)-OMe·HCl | Methyl ester derivative | More hydrophilic than OBzl variant |
H-Lys(Z)-OBzl·HCl | Similar benzyloxycarbonyl structure | Different protective group (Z) |
H-Lys(Boc)-OBzl HCl is unique due to its combination of protective groups that enhance stability while allowing for selective deprotection during synthetic processes. Its specific application in synthesizing peptides that require both hydrophobic and polar characteristics sets it apart from other derivatives.
The ε-amino group of lysine, with a pKa of ~10.5, exhibits significant nucleophilicity under standard SPPS conditions (pH 7–9). This reactivity poses a dual challenge:
The Boc group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) addresses these challenges by reversibly blocking the ε-amino group via acid-labile tert-butyloxycarbonyl protection. Its stability under basic conditions (e.g., piperidine for Fmoc removal) and clean cleavage with trifluoroacetic acid (TFA) make it ideal for iterative synthesis. Quantitative studies using 2,4,6-trinitrobenzenesulfonic acid (TNBS) confirm that Boc protection reduces ε-amino reactivity by >95%, as evidenced by diminished absorbance at 335 nm compared to unprotected lysine.
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{18}\text{H}{29}\text{ClN}2\text{O}4 $$ |
Molecular Weight | 372.89 g/mol |
Protection Groups | Boc (ε-amino), OBzl (C-terminal) |
Cleavage Conditions | TFA/$$ \text{TMSBr} $$ (Boc), $$ \text{H}_2/\text{Pd} $$ (OBzl) |
Solubility | Polar aprotic solvents (DMF, DCM) |
The development of lysine protection strategies has progressed through three key phases:
Initial SPPS workflows relied on Boc protection paired with anhydrous hydrogen fluoride (HF) for global deprotection. While effective, HF’s toxicity and corrosiveness limited scalability. Landmark syntheses, such as ribonuclease A (1969), demonstrated Boc’s utility but underscored safety concerns.
The 1990s saw the introduction of orthogonal groups like 3-nitro-2-pyridine sulfenyl (Npys), enabling selective ε-amino deprotection for branching applications. For example, Npys-protected lysine allowed sequential coupling of distinct peptides to a template via thiol-disulfide exchange. However, Npys required specialized handling due to light sensitivity.
Recent advances prioritize green chemistry and automation:
H-Lys(Boc)-OBzl·HCl remains a gold standard due to its compatibility with these modern techniques. For instance, TFA/$$ \text{TMSBr} $$ mixtures selectively cleave Boc without disturbing acid-labile residues, enabling synthesis of phosphorylated proteins like CHK2.